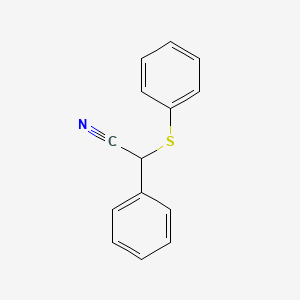![molecular formula C30H20BrN B12812428 9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[1,1’-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1,1’-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Suzuki Coupling: The biphenyl and phenyl groups are introduced via Suzuki coupling reactions, which involve the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and reduce costs. This includes the use of continuous flow reactors, scalable purification techniques, and cost-effective catalysts.
Chemical Reactions Analysis
Types of Reactions
9-[1,1’-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
9-[1,1’-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 9-[1,1’-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole varies depending on its application:
In Organic Electronics: The compound facilitates efficient charge transport and energy transfer processes, enhancing the performance of OLEDs.
In Pharmaceuticals: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(carbazol-9-yl)-2,2’-biphenyl (CBP): A widely used host material in OLEDs with similar structural features.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): An isomer of CBP with higher triplet energy, used in OLED and TADF-OLED devices.
Uniqueness
9-[1,1’-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it a valuable compound for specialized applications in organic electronics and pharmaceuticals.
Properties
Molecular Formula |
C30H20BrN |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
3-bromo-6-phenyl-9-(3-phenylphenyl)carbazole |
InChI |
InChI=1S/C30H20BrN/c31-25-15-17-30-28(20-25)27-19-24(22-10-5-2-6-11-22)14-16-29(27)32(30)26-13-7-12-23(18-26)21-8-3-1-4-9-21/h1-20H |
InChI Key |
QWEKIWSOCCIETA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC=CC=C5)C6=C3C=CC(=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



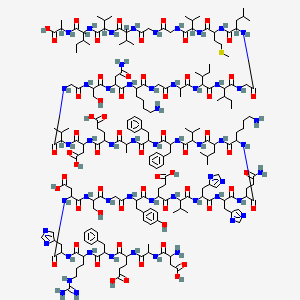

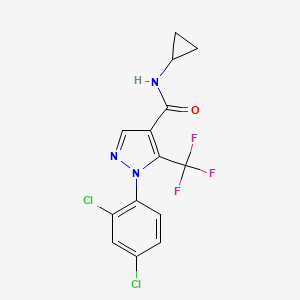
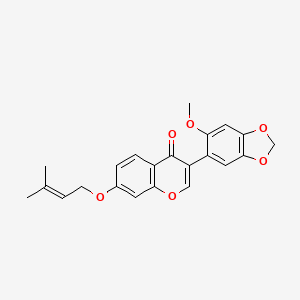
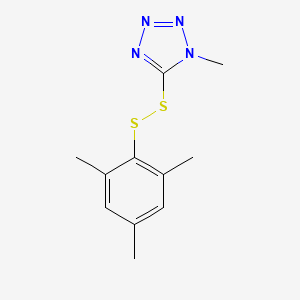
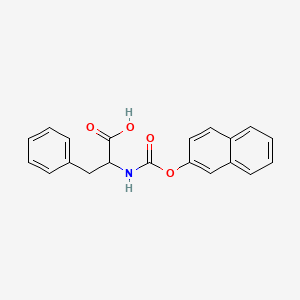
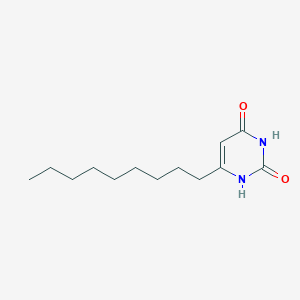

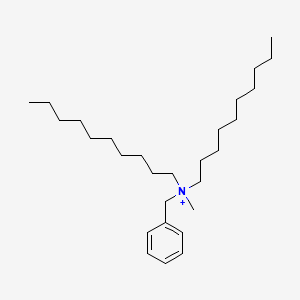


![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
